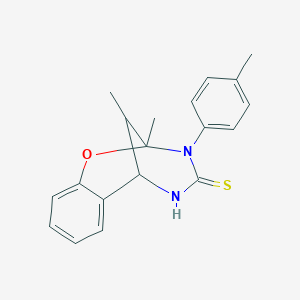

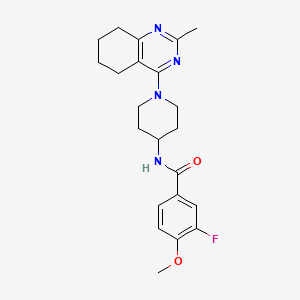

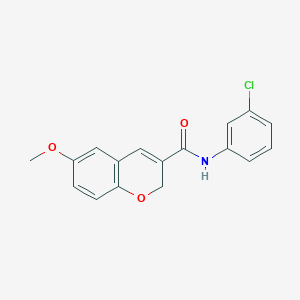

3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in medicinal chemistry and have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用

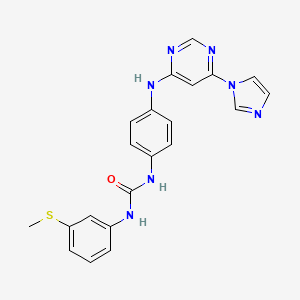

Apoptosis Inducers and Anti-Infective Agents : A study by Bansal et al. (2020) in the field of pharmaceutical chemistry synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs. These compounds, including those similar to 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, were scrutinized for their in vitro anti-infective and cytotoxic activities, showing significant apoptosis induction in tested cells and notable antibacterial activity (Bansal et al., 2020).

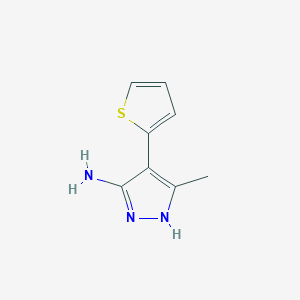

Investigation of Reductive Cyclization in Pyrazole Derivatives : Research by Szlachcic et al. (2020) investigated pyrazole derivatives, similar to this compound, for their molecular structure using X-ray diffraction measurements and DFT calculations. They proposed alternative conditions for synthesis involving microwave irradiation (Szlachcic et al., 2020).

Corrosion Inhibition : A study by Chetouani et al. (2005) focused on bipyrazole compounds, related to this compound, for their inhibitory effect on the corrosion of pure iron in acidic media. The study demonstrated that these compounds are efficient corrosion inhibitors (Chetouani et al., 2005).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Research by Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, akin to this compound, and investigated their structure for potential biological activity against breast cancer and microbes. They used a combination of FT-IR, NMR spectroscopy, mass spectroscopy, and X-ray crystallography for characterization (Titi et al., 2020).

Nonlinear Optical Properties : A study by Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, similar to this compound, and investigated their geometric and physical properties, including nonlinear optical properties, using DFT calculations. The study aimed to understand the electronic structure and chemical reactivity of these compounds (Kanwal et al., 2022).

将来の方向性

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine” and similar compounds may have potential for future research and development in medicinal chemistry.

作用機序

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as kinases, estrogen receptors, and microbial proteins .

Mode of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound might interact with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed therapeutic effects.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer pathways .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound might exert a range of effects at the molecular and cellular levels, potentially leading to its observed therapeutic effects .

特性

IUPAC Name |

5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-7(8(9)11-10-5)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNSHOVGLDMJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)

![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)

![2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2892163.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)

![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)